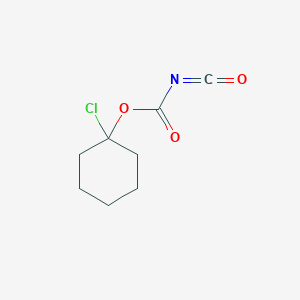
1-Chlorocyclohexyl carbonisocyanatidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound contains a six-membered cyclohexane ring substituted with a chlorine atom and an isocyanate group. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorocyclohexyl carbonisocyanatidate can be synthesized through the reaction of cyclohexanol with trichloromethyl chloroformate in the presence of a base such as triethylamine or pyridine . The reaction is typically carried out at low temperatures, between -10°C and 0°C, to ensure the stability of the intermediate products. The reaction proceeds as follows:
- Cyclohexanol is reacted with trichloromethyl chloroformate in the presence of triethylamine or pyridine.
- The reaction mixture is stirred at low temperatures to form the desired product.
- The product is then isolated by washing with water and distilling under reduced pressure to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Chlorocyclohexyl carbonisocyanatidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or other related compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and addition reactions.
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze the reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Addition Products: Ureas, carbamates, and related compounds formed by the reaction of the isocyanate group with nucleophiles.
Hydrolysis Products: Carboxylic acids and amines formed by the hydrolysis of the compound.
Scientific Research Applications
1-Chlorocyclohexyl carbonisocyanatidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials requiring isocyanate functionalities.
Mechanism of Action
The mechanism of action of 1-chlorocyclohexyl carbonisocyanatidate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. These reactions are often catalyzed by bases and proceed through the formation of a tetrahedral intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Chlorocyclohexyl isocyanate: Similar structure but lacks the carbonisocyanatidate group.
Cyclohexyl isocyanate: Similar isocyanate functionality but without the chlorine substituent.
1-Chlorocyclohexyl carbamate: Similar structure but with a carbamate group instead of an isocyanate group.
Uniqueness
1-Chlorocyclohexyl carbonisocyanatidate is unique due to the presence of both a chlorine atom and an isocyanate group on the cyclohexane ring. This combination of functional groups allows for diverse reactivity and makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
56674-92-1 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
(1-chlorocyclohexyl) N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C8H10ClNO3/c9-8(4-2-1-3-5-8)13-7(12)10-6-11/h1-5H2 |
InChI Key |
AYUDCFPIOQHLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(OC(=O)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


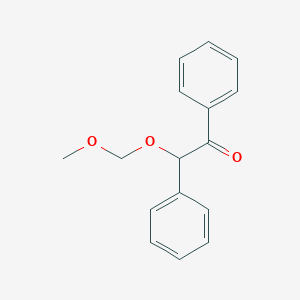


![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
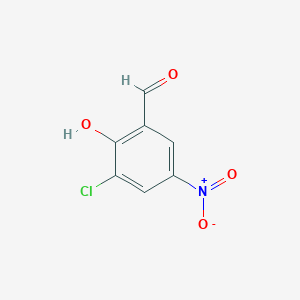
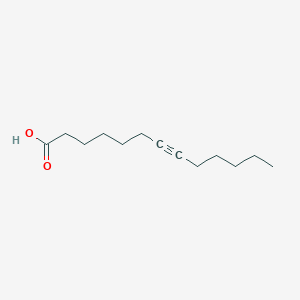


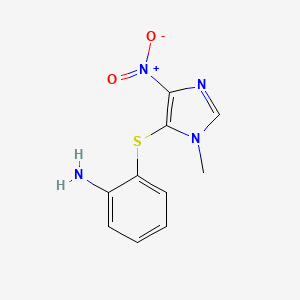
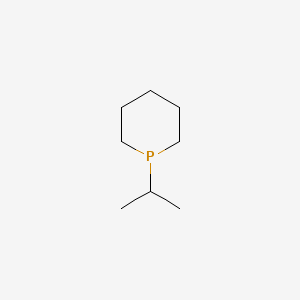

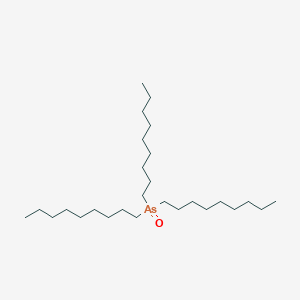

![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
